3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-amino-5-methylphenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-6-7-11(16)10(8-9)14-15(19)18-13-5-3-2-4-12(13)17-14/h2-8H,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFLUFCWAIMNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one typically involves the condensation of an appropriate o-phenylenediamine derivative with a suitable diketone. One common method is the reaction of 2-amino-5-methylbenzenamine with 1,2-dicarbonyl compounds under acidic or basic conditions to form the quinoxaline core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.
Scientific Research Applications
Synthesis of 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one
The synthesis of this compound typically involves the condensation of appropriate aryl amines with 1,2-dicarbonyl compounds. Recent advancements have introduced various synthetic methodologies that enhance yield and purity. For instance, a metal-catalyst-free synthesis has been reported, which efficiently produces quinoxalinones through oxidative amidation and heterocycloannulation protocols .
Anticancer Properties
Research indicates that quinoxaline derivatives exhibit significant anticancer activities. For example, compounds related to this compound have shown promising results against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the growth of liver carcinoma (HEPG 2) cells by more than 50% . Additionally, derivatives have been tested against colorectal cancer cell lines, showing effective inhibition of key enzymes associated with tumor growth, such as COX-2 and LDHA .
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. A study highlighted their effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections . The structure-activity relationship analyses indicate that modifications to the quinoxaline core can enhance antimicrobial efficacy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes critical in disease progression. For instance, it has shown moderate to strong inhibition of COX-2, an enzyme linked to inflammation and cancer development. The most active derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activities. Studies suggest that the presence of electron-donating groups at specific positions on the aromatic ring enhances inhibitory activity against COX-2 and other targets . Conversely, the introduction of halogen substituents tends to reduce efficacy.
Colorectal Cancer Research
A notable case study involved the synthesis of quinoxaline derivatives aimed at targeting colorectal cancer. The synthesized compounds were subjected to in vitro testing against HCT-116 cell lines, revealing IC50 values as low as 1.9 µg/mL for some derivatives, indicating potent anticancer activity compared to standard treatments like doxorubicin .
Antimicrobial Studies
In another study focusing on antimicrobial properties, several quinoxaline derivatives were tested against a range of bacterial strains. The results indicated that specific structural modifications significantly improved antibacterial activity, highlighting the importance of SAR in developing effective antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| IC50 (HCT-116) | 1.9 µg/mL |
| IC50 (MCF-7) | 2.3 µg/mL |
| COX-2 Inhibition | Moderate (57% - 100%) |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
Mechanism of Action
The mechanism of action of 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s synthesis via condensation (similar to ) is efficient (yield ~88%), but steric hindrance from the methyl group may require optimized conditions compared to unsubstituted analogs.
- Functionalization Potential: The amino group enables derivatization (e.g., acylation, Schiff base formation), unlike non-amino derivatives such as styryl or pyrazolyl analogs .
Key Observations :
- Antimicrobial Activity: The target compound’s amino and methyl groups may synergize to improve binding to bacterial enzymes, though direct comparisons require experimental validation.
- Antiviral Potential: Derivatives of 3-(2-aminophenyl)quinoxalin-2(1H)-one (e.g., 4-(benzimidazol-2-yl)quinolines) show promise against SARS-CoV-2, suggesting the target compound could be a precursor for similar active molecules .
Physicochemical Properties
Key Observations :
- The methyl group increases logP by ~0.7 units compared to the non-methylated analog, favoring lipid bilayer penetration but complicating formulation.
- Styryl derivatives exhibit higher melting points due to extended conjugation, whereas amino-substituted compounds have moderate thermal stability .
Biological Activity
3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential clinical implications.
Chemical Structure and Synthesis
The chemical formula of this compound can be represented as follows:
The synthesis of quinoxaline derivatives often involves reactions such as condensation of o-phenylenediamine with appropriate carbonyl compounds. For example, the synthesis pathway typically includes the use of ethyl pyruvate and solvents like n-butanol, leading to various substituted quinoxaline derivatives .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinoxaline derivatives, including this compound. The compound exhibits selective cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Notably, some derivatives have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .
The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Tyrosine Kinases : This compound may inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells .
- Tubulin Polymerization Inhibition : Similar to other chemotherapeutic agents, it may disrupt microtubule dynamics, hindering mitosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly influence their potency and selectivity. For instance, variations in substituents on the amino group or changes in the aromatic systems have been linked to enhanced activity against specific cancer types .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Cell Line/Organism | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 1.9 - 7.52 | Tyrosine kinase inhibition |
| Anticancer | MCF7 | 2.3 - 7.8 | Induction of apoptosis |
| Antimicrobial | Various Bacteria | Varies | Disruption of bacterial cell wall |
Case Studies
- Anticancer Efficacy : A study evaluated a series of quinoxaline derivatives against HCT-116 and MCF-7 cell lines, revealing that compounds with similar structural features to this compound exhibited significant antiproliferative effects with IC50 values below 10 µg/mL .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various quinoxaline derivatives, including this compound, demonstrating effectiveness against Gram-positive and Gram-negative bacteria with varying degrees of potency .
Q & A
What synthetic methodologies are commonly employed to prepare 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one and its derivatives?
Answer:
The synthesis typically involves condensation reactions and catalytic hydrogenation. For example, this compound can be synthesized via acid-catalyzed rearrangement of 3-(α-aminobenzyl)quinoxalin-2(1H)-one derivatives with ketones like acetone in acetic acid, achieving yields up to 88% . Other methods include Pd/C-catalyzed hydrogenation of nitro intermediates and microwave-assisted synthesis of hydrazone derivatives . Substituents at the N-1 position (e.g., allyl, propargyl) are introduced via alkylation or cross-coupling reactions under mild conditions .
How are structural and purity characteristics of this compound validated in academic research?
Answer:
Characterization relies on 1H/13C NMR for confirming proton and carbon environments, HRMS for molecular weight verification, and IR spectroscopy for functional group analysis. For instance, 1H NMR chemical shifts between δ 7.0–8.5 ppm confirm aromatic protons, while HRMS data (e.g., [M+H]+ calculated for C15H14N3O: 252.1131) validate molecular integrity . Purity is assessed via HPLC or TLC, with crystalline derivatives analyzed by X-ray diffraction .
What advanced strategies enable C3-H functionalization of the quinoxalin-2(1H)-one scaffold?
Answer:
C3-H functionalization is achieved through:
- Photoredox catalysis : Visible-light-mediated trifluoroalkylation using CF3SO2Na and alkenes under metal-free conditions (yields: 45–80%) .
- Hydrogen atom transfer (HAT) : Eosin Y-catalyzed acylation with aldehydes, generating acyl radicals for C3-acylation (yields: 15–58%) .
- Electrochemical methods : Oxidative cross-dehydrogenative coupling with aldehydes, avoiding external oxidants .
Mechanistic studies highlight radical intermediates and single-electron transfer (SET) pathways .
How can low yields in N-substituted quinoxalin-2(1H)-one syntheses be addressed?
Answer:
Optimization strategies include:
- Substituent tuning : Bulky N-substituents (e.g., naphthylmethyl) improve steric stabilization, increasing yields to 75% .
- Catalyst selection : Iron catalysts enhance cross-coupling efficiency (e.g., 72–73% yields for indole-quinoxalinone hybrids) .
- Additive screening : K2S2O8 as an oxidant improves reaction scope, though K2CO3 may not enhance yields in all cases .
What experimental designs are used to evaluate the antimicrobial activity of quinoxalin-2(1H)-one derivatives?
Answer:
- In vitro assays : Compounds are tested against bacterial (e.g., S. aureus, E. coli) and fungal (C. albicans) strains via broth microdilution. MIC values are compared to reference standards like ofloxacin .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., sulfonyl) enhance activity, while bulky substituents may reduce membrane permeability .
How do computational methods support the study of quinoxalin-2(1H)-one derivatives?
Answer:
- Molecular docking : Simulations predict binding affinities to targets like bacterial DNA gyrase or fungal lanosterol demethylase .
- ADME profiling : In silico tools (e.g., SwissADME) assess pharmacokinetic properties, guiding lead optimization .
- DFT calculations : Analyze electronic effects of substituents (e.g., trifluoromethyl groups enhance lipophilicity and metabolic stability) .
What role do reaction mechanisms play in divergent product formation during quinoxalin-2(1H)-one rearrangements?
Answer:
Acid-catalyzed rearrangements involve:
- Cyclocondensation : Intramolecular nucleophilic attack forms benzimidazole or indoloquinoxaline derivatives .
- Radical pathways : Photocatalytic reactions favor radical intermediates, leading to trifluoroalkylated or acylated products .
Competing pathways are controlled by pH, solvent polarity, and substituent electronic effects .
How are heterogeneous catalysts or green chemistry principles applied in quinoxalin-2(1H)-one synthesis?
Answer:
- Metal-free conditions : Eosin Y or 4CzIPN photocatalysts enable C–H functionalization under visible light, reducing metal waste .
- Aqueous media : Reactions in water or ethanol minimize toxic solvent use .
- Recyclable catalysts : Silica-supported reagents improve sustainability in multi-step syntheses .
What crystallographic techniques confirm the 3D structure of quinoxalin-2(1H)-one derivatives?
Answer:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing motifs. For example, trifluoromethyl-substituted derivatives exhibit planar quinoxaline cores with dihedral angles <5° .
- Hydrogen placement : Geometrically idealized positions are validated via difference Fourier maps .
How are reaction byproducts minimized in the synthesis of 4-(benzimidazol-2-yl)quinolines?
Answer:
- Temperature control : Lower temperatures (e.g., 60°C) suppress competing cyclocondensation, favoring quinoline formation .
- Catalyst modulation : Acidic conditions (e.g., acetic acid) promote rearrangement over side reactions .
- Substituent effects : Electron-donating groups on acetophenones enhance regioselectivity (yields: 70–90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
